N-(8-azabicyclo[3.2.1]octan-3-yl)-5-(4-methoxyphenyl)-5-oxopentanamide;hydrochloride
Description
N-(8-azabicyclo[321]octan-3-yl)-5-(4-methoxyphenyl)-5-oxopentanamide;hydrochloride is a complex organic compound featuring a bicyclic structure with a nitrogen atom in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 8-azabicyclo[3.2.1]octan-3-ol and 4-methoxybenzoyl chloride.
Reaction Steps: The reaction involves the formation of an amide bond between the amine group of 8-azabicyclo[3.2.1]octan-3-ol and the carboxylic acid derivative of 4-methoxybenzoyl chloride.
Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane, under anhydrous conditions, and with a base like triethylamine to neutralize the hydrochloric acid formed.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a strong base.
Major Products Formed:
Oxidation Products: Quinones or other oxidized phenyl derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Amides or esters.
Properties
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-5-(4-methoxyphenyl)-5-oxopentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3.ClH/c1-24-17-9-5-13(6-10-17)18(22)3-2-4-19(23)21-16-11-14-7-8-15(12-16)20-14;/h5-6,9-10,14-16,20H,2-4,7-8,11-12H2,1H3,(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUAUMWFVQLVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCC(=O)NC2CC3CCC(C2)N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biochemical studies, interacting with various receptors and enzymes. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target, leading to a biological response.
Comparison with Similar Compounds
N-(8-azabicyclo[3.2.1]octan-3-yl)-5-(3-methoxyphenyl)-5-oxopentanamide;hydrochloride
N-(8-azabicyclo[3.2.1]octan-3-yl)-5-(2-methoxyphenyl)-5-oxopentanamide;hydrochloride
N-(8-azabicyclo[3.2.1]octan-3-yl)-5-(4-hydroxyphenyl)-5-oxopentanamide;hydrochloride
Uniqueness: The uniqueness of N-(8-azabicyclo[3.2.1]octan-3-yl)-5-(4-methoxyphenyl)-5-oxopentanamide;hydrochloride lies in its specific substitution pattern on the phenyl ring, which can influence its binding affinity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
